6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid
Description
6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid is a bicyclic compound featuring a spirocyclic scaffold with a nitrogen atom at position 6 (azaspiro) and a methyl group attached to the nitrogen. The spiro[3.4]octane core consists of a five-membered ring fused to a four-membered ring, creating a rigid structure that enhances stereochemical control in drug discovery applications.
The methyl group on nitrogen likely influences both steric and electronic characteristics, modulating acidity and solubility.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-methyl-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-10-3-2-9(6-10)4-7(5-9)8(11)12/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
QQMASNQBLLSWKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving spirocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid with structurally related spirocyclic carboxylic acids:
*Inferred properties based on structural analogs.
Key Observations:
Substituents like oxo (C7) or thia (C6) further modulate electronic properties. For example, the oxo group in 7-oxo-6-azaspiro[3.4]octane-2-carboxylic acid may increase acidity through conjugation .
Steric and Solubility Effects :
- The methyl group on nitrogen enhances hydrophobicity compared to unsubstituted azaspiro analogs.
- Boc-protected derivatives (e.g., tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate) are designed to improve synthetic handleability and solubility in organic solvents .
Synthetic Utility :
- Boc- or Fmoc-protected azaspiro compounds (e.g., 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid) are widely used as intermediates in peptide mimetics and protease inhibitors .
- The rigid spiro scaffold is favored in drug design for reducing conformational flexibility, thereby improving target binding selectivity .
Comparative Physicochemical Data
- Spiro[3.4]octane-2-carboxylic acid derivatives : Exhibit pKa values ranging from 3.8 (6-methylenespiro analog) to ~4.5 (unsubstituted spiro), highlighting the electronic influence of substituents .
- Azaspiro vs. Oxaspiro : Replacement of nitrogen with oxygen (e.g., 2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid) alters polarity and hydrogen-bonding capacity, impacting solubility and bioavailability .
Biological Activity
6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, characterized by a spiro connection between two rings. Its molecular formula is with a molecular weight of approximately 151.23 g/mol. The spiro structure often imparts unique pharmacological properties that enhance its biological activity.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE is crucial for neurotransmission, and its inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| Acetylcholinesterase | 15 | Inhibition of neurotransmission |
Case Study : A study demonstrated that the compound significantly inhibited AChE activity at concentrations as low as 15 μM, indicating its potential as a lead compound for the development of AChE inhibitors.
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Preliminary studies indicated effective inhibition of growth at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Study : In vitro assays revealed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
3. Antiviral Properties
Emerging studies suggest that this compound may also exhibit antiviral activity, particularly against viral pathogens like Dengue virus. Its mechanism appears to involve modulation of viral replication processes.
| Virus Type | Activity Observed |
|---|---|
| Dengue Virus | Moderate inhibition of replication |
Research Findings : Studies have shown that treatment with this compound resulted in a decrease in viral load in infected cell lines, warranting further investigation into its antiviral mechanisms.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission and microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
